molecular formula C8H6FNO2 B1294545 1-Fluoro-2-(2-nitroethenyl)benzene

1-Fluoro-2-(2-nitroethenyl)benzene

Cat. No.: B1294545
M. Wt: 167.14 g/mol
InChI Key: NKZSNHAEWKEFNE-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

The fundamental molecular structure of 1-fluoro-2-(2-nitroethenyl)benzene features a benzene ring bearing a fluorine atom at the ortho position relative to a nitroethenyl substituent. The molecular formula is established as C₈H₆FNO₂ with a molecular weight of 167.1371 daltons. The canonical Simplified Molecular Input Line Entry System representation shows the connectivity as [O-]N+C=Cc1ccccc1F, indicating the nitro group's ionic character and the double bond between the ethenyl carbons.

The aromatic ring maintains its characteristic hexagonal geometry with carbon-carbon bond lengths typical of benzene derivatives. The fluorine substituent forms a carbon-fluorine bond that is significantly shorter and stronger than typical carbon-halogen bonds, measuring approximately 1.35 Ångström. This bond exhibits substantial ionic character due to the high electronegativity difference between carbon and fluorine, contributing to the compound's overall dipole moment and influencing its chemical reactivity patterns.

The nitroethenyl group introduces additional complexity to the molecular architecture through its extended conjugation system. The ethenyl portion maintains planarity with the benzene ring, creating an extended π-electron system that facilitates electron delocalization. The nitro group adopts a planar configuration that maximizes orbital overlap with the adjacent double bond system. Research indicates that the structure exhibits near-planarity with a root mean square deviation for non-hydrogen atoms of approximately 0.019 Ångström, demonstrating significant structural rigidity across the carbon-carbon double bond.

Structural Parameter Value Reference
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.1371 g/mol
Chemical Abstract Service Number 192818-72-7
Bond Angle (C-C=C) ~120°
Planarity Deviation 0.019 Å

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H

InChI Key

NKZSNHAEWKEFNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1-fluoro-2-vinylbenzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

    Nitration Reaction:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Fluoro-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, Chromium trioxide

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the nitrovinyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Hydrogen gas, Palladium on carbon (Pd/C), Sodium borohydride

      Conditions: Reduction reactions are often performed under mild conditions to selectively reduce the nitro group.

      Products: Reduction of the nitro group results in the formation of amines.

  • Substitution

      Reagents: Halogenating agents, Nucleophiles

      Conditions: Substitution reactions can occur at the fluorine or nitrovinyl positions.

      Products: Substituted derivatives of this compound.

Scientific Research Applications

1-Fluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.

    Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2-nitroethenyl)benzene is primarily related to its reactivity towards various chemical reagents. The nitrovinyl group can undergo nucleophilic addition reactions, while the fluorine atom can participate in electrophilic aromatic substitution reactions. These interactions enable the compound to modify molecular targets and pathways in chemical and biological systems.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents Key Differences
1-Fluoro-2-nitrobenzene Nitro group (no ethenyl) Lacks conjugation with ethenyl, reducing electrophilicity and reactivity .
1-Chloro-2-(2-nitroethenyl)benzene Chlorine instead of fluorine Chlorine’s weaker electronegativity alters electronic effects on nitroethenyl reactivity .
1-Fluoro-4-(2-nitrovinyl)benzene Nitroethenyl at para position Regiochemistry shifts reaction pathways (e.g., altered Diels-Alder regioselectivity) .
1-Fluoro-2-(2-iodoethyl)benzene Iodoethyl instead of nitroethenyl Bulky iodine hinders conjugation; participates in SN2 reactions vs. nitro’s electrophilic additions .
1-Fluoro-3-(methylsulfonyl)benzene Methylsulfonyl instead of nitroethenyl Sulfonyl’s strong electron-withdrawing effect but lower resonance stabilization .

Q & A

Q. Safety and Handling Considerations

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact. Nitro compounds may cause sensitization .
  • Waste Disposal : Segregate halogenated nitro waste and treat via alkaline hydrolysis (pH >10) to neutralize nitro groups before disposal .

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